1-(Furan-2-yl)-N-methylmethanamine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The compound 1-(furan-2-yl)-N-methylmethanamine hydrochloride is systematically named according to IUPAC rules. The parent structure is methanamine, where the primary amine group (-NH₂) is substituted with two groups: a methyl (-CH₃) and a furan-2-yl (C₄H₃O) moiety. The furan ring is attached via its 2-position to the methanamine carbon chain. The hydrochloride salt form arises from protonation of the amine nitrogen, enhancing solubility and stability.
Structural Features
| Component | Description |
|---|---|
| Core Structure | Methanamine backbone with substitutions at the nitrogen atom |
| Substituents | - Methyl group (-CH₃) attached to nitrogen |
| - Furan-2-yl group (C₄H₃O) attached to nitrogen via methylene bridge | |
| Salt Form | Hydrochloride (Cl⁻ counterion) |
The molecular structure is confirmed by SMILES notation: CNCC1=CC=CO1.Cl, and InChI: InChI=1S/C6H9NO.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7H,5H2,1H3;1H.
CAS Registry Number and Molecular Formula Analysis
The compound is registered under CAS 99839-46-0, a unique identifier in chemical databases. Its molecular formula is C₆H₁₀ClNO , derived from:
- C₆ : Carbon atoms from the furan ring (4 carbons) and methanamine backbone (2 carbons)
- H₁₀ : Hydrogen atoms from methyl group, methanamine, and furan ring
- Cl : Chloride counterion
- N and O : Nitrogen from amine and oxygen from furan ring
Key Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 147.60 g/mol | |
| Topological Polar Surface Area (TPSA) | 25.2 Ų | |
| Rotatable Bonds | 2 |
The molecular weight aligns with computed values from PubChem and commercial suppliers, confirming structural integrity.
Properties
IUPAC Name |
1-(furan-2-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYQXUZJSSZMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589512 | |
| Record name | 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99839-46-0 | |
| Record name | 2-Furanmethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Formylation of furan to furan-2-carbaldehyde | Vilsmeier-Haack reaction or Reimer-Tiemann reaction; typically using POCl3/DMF or chloroform/NaOH | High regioselectivity for 2-position formylation |
| 2 | Reductive amination of furan-2-carbaldehyde with methylamine | Methylamine (aqueous or gaseous), sodium cyanoborohydride, solvent (methanol or ethanol), room temperature to mild heating | Sodium cyanoborohydride selectively reduces imine without affecting furan ring |
| 3 | Hydrochloride salt formation | Hydrochloric acid in ethanol or ether | Salt formation enhances compound stability and crystallinity |
This route is well-documented for its efficiency and relatively mild conditions, minimizing side reactions such as over-reduction or ring opening.
Alternative Synthetic Approaches
While the above is the standard approach, alternative methods have been reported:
Direct Alkylation of Furan-2-ylmethanamine : Alkylation of furan-2-ylmethanamine with methyl halides (e.g., methyl iodide) under basic conditions to obtain N-methylated amine, followed by salt formation. This method requires careful control to avoid over-alkylation.
Continuous Flow Synthesis : For industrial scale, continuous flow reactors enable precise control of reaction parameters, improving yield and reproducibility for the reductive amination step.
Use of Alternative Reducing Agents : Lithium aluminum hydride or sodium borohydride can be used but often require protection of the furan ring due to their stronger reducing nature.
Reaction Mechanism Insights
The key step, reductive amination, proceeds via:
- Nucleophilic attack of methylamine on the aldehyde carbonyl carbon, forming an imine intermediate.
- Reduction of the imine to the secondary amine by sodium cyanoborohydride, which selectively reduces imines under mildly acidic to neutral conditions without affecting the sensitive furan ring.
This mechanism ensures high selectivity and yield of the desired 1-(Furan-2-yl)-N-methylmethanamine.
Research Findings and Optimization Data
Studies have shown:
Effect of Solvent : Methanol and ethanol are preferred solvents; they dissolve both reactants and reducing agents well and stabilize intermediates.
Temperature Control : Mild temperatures (0–40°C) favor selective reductive amination and prevent side reactions.
pH Control : Slightly acidic to neutral pH is optimal for sodium cyanoborohydride activity.
Yield and Purity : Typical yields range from 70–85% after purification; hydrochloride salt formation improves crystallinity and purity.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Formylation + Reductive Amination + Salt Formation | Furan, POCl3/DMF, methylamine, NaBH3CN, HCl | High selectivity, mild conditions, good yield | Requires careful handling of reagents |
| Direct N-Methylation of Furan-2-ylmethanamine | Furan-2-ylmethanamine, methyl iodide, base, HCl | Simpler steps, direct methylation | Risk of over-alkylation, side products |
| Continuous Flow Reductive Amination | Same reagents as batch but in flow reactor | Scalable, reproducible, efficient | Requires specialized equipment |
| Alternative Reducing Agents (LAH, NaBH4) | LAH or NaBH4 instead of NaBH3CN | Stronger reducing power | Risk of furan ring reduction or degradation |
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can undergo reduction to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Applications
-
Monoamine Oxidase Inhibition :
- The compound is recognized for its potential as a monoamine oxidase inhibitor (MAOI). MAOIs play a crucial role in enhancing monoaminergic transmission, which is vital for cognitive functions. Research indicates that derivatives of this compound can selectively inhibit MAO-B, suggesting therapeutic implications for cognitive impairments associated with conditions like Alzheimer's disease .
- Cognitive Enhancement :
- Antimicrobial Activity :
Neurochemical Research
- Neuroprotective Properties :
-
Animal Model Studies :
- In vivo studies have illustrated the compound's effects on hippocampal excitability and synaptic plasticity. For instance, administration of the compound in rat models has been linked to enhanced cognitive functions without altering seizure thresholds, indicating a favorable safety profile for potential therapeutic use .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, leading to biological effects. The methylmethanamine group enhances its binding affinity and specificity towards these targets. The exact molecular pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)methanamine Hydrochloride
- Structure : Imidazole ring replaces the furan group.
- Molecular Formula : C₄H₈ClN₃.
- Applications: Used in synthesizing adenosine receptor ligands, demonstrating higher receptor-binding specificity due to the imidazole’s nitrogen-rich aromatic system .
(1-Benzofuran-2-yl)(phenyl)methanamine Hydrochloride
- Structure : Benzofuran-2-yl and phenyl groups replace the furan and methylamine.
- Molecular Formula: C₁₅H₁₄ClNO.
- Applications : Larger aromatic system increases lipophilicity (logP ~3.2), likely enhancing CNS penetration but reducing aqueous solubility .
Analogues with Aliphatic or Fluorinated Substituents
1-(2,2-Difluorocyclopropyl)-N-methylmethanamine Hydrochloride
2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride
- Structure: Dimethylamino group and chlorine substituent.
- Molecular Formula : C₄H₁₁Cl₂N.
- Applications : Reacts as an alkylating agent in organic synthesis.
- Key Difference : The chloroethyl group confers higher reactivity (and toxicity) compared to the furan derivative’s inert substituents .
Pharmacologically Active Analogues
1-(4,5-Dichloro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine (Compound 5)
- Structure: Dichloro-ethanoanthracene core with N-methylmethanamine.
- Molecular Formula : C₁₈H₁₇Cl₂N.
- Pharmacological Activity : Demonstrated 84% reduction in immobility time in the forced swimming test (antidepressant model) at 80 mg/kg .
- Key Difference : The polycyclic aromatic system enhances van der Waals interactions with hydrophobic receptor pockets, unlike the furan’s smaller footprint .
1-(2-Methoxyphenyl)-N-methylmethanamine Hydrochloride
- Structure : Methoxyphenyl replaces furan.
- Molecular Formula: C₉H₁₄ClNO.
- Key Difference : The methoxy group’s polarity may reduce blood-brain barrier penetration compared to the furan derivative .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
1-(Furan-2-yl)-N-methylmethanamine hydrochloride, also known as F2MPA (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride), has garnered attention in recent years due to its potential biological activities, particularly as a monoamine oxidase B (MAO-B) inhibitor. This article reviews the compound's biological activity, mechanisms of action, pharmacokinetics, and its implications in therapeutic applications.
- Molecular Formula: CHClN
- Molecular Weight: 173.62 g/mol
- Structure: The compound features a furan ring attached to a methylated amine, which contributes to its biological properties.
F2MPA acts primarily as a reversible inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, F2MPA may enhance dopaminergic transmission, making it a candidate for treating neurodegenerative diseases like Parkinson's disease.
Key Mechanisms:
- Monoamine Oxidase Inhibition: F2MPA selectively inhibits MAO-B without significantly affecting MAO-A, which is crucial for minimizing side effects associated with non-selective MAO inhibitors.
- Neuroprotective Effects: The inhibition of MAO-B leads to increased levels of neuroprotective factors and may prevent neuronal apoptosis.
In Vitro Studies
Research has shown that F2MPA enhances synaptic transmission and long-term potentiation (LTP) in the dentate gyrus of the hippocampus in animal models. This suggests potential cognitive enhancement effects.
| Study | Findings |
|---|---|
| F2MPA improved synaptic transmission without inducing hyperexcitability. | |
| Demonstrated significant enhancement of LTP in hippocampal neurons. |
In Vivo Studies
In vivo studies have demonstrated the compound's efficacy in animal models:
- Dosage: Administration of 1 mg/kg showed significant effects on synaptic plasticity.
- Seizure Threshold: F2MPA did not alter seizure thresholds in models of induced seizures, indicating a favorable safety profile.
Pharmacokinetics
The pharmacokinetic profile of F2MPA indicates good absorption and distribution characteristics. Studies suggest that after administration, the compound is rapidly absorbed and reaches peak plasma concentrations within hours.
ADMET Properties:
- Absorption: High bioavailability observed.
- Distribution: Widely distributed in tissues with a preference for the central nervous system.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes.
- Excretion: Excreted mainly through urine with minimal hepatic metabolism.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of F2MPA:
- Cognitive Enhancement: A study indicated that F2MPA could improve cognitive functions in models simulating Alzheimer’s disease by enhancing cholinergic transmission.
- Neuroprotection in Parkinson's Disease Models: Research demonstrated that F2MPA could protect dopaminergic neurons from oxidative stress-induced damage.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(Furan-2-yl)-N-methylmethanamine hydrochloride, and how is purity validated?
- Methodological Answer : The compound can be synthesized via alkylation of a furan-2-ylmethyl precursor with methylamine under reflux conditions in ethanol, followed by hydrochloride salt formation. For purity validation, employ spectroscopic techniques:
- IR spectroscopy to confirm functional groups (e.g., amine N–H stretches).
- ¹H NMR to verify structural integrity (e.g., furan proton signals at δ 6.2–7.4 ppm).
- Mass spectrometry (MS) for molecular ion confirmation.
Chromatographic methods (e.g., HPLC) are critical for detecting impurities, with mobile phases optimized for polar amines .
Q. How is the in vitro antimycobacterial activity of this compound evaluated?
- Methodological Answer : Use the Alamar Blue assay against Mycobacterium tuberculosis H37Rv. Prepare a dilution series (e.g., 0.1–100 µg/mL) in Middlebrook 7H9 broth, incubate for 7 days, and measure fluorescence. Activity is quantified as the minimum inhibitory concentration (MIC), with active compounds showing MIC ≤ 3.1 µg/mL .
Q. What analytical strategies ensure structural consistency across batches?
- Methodological Answer : Implement batch-to-batch comparison via:
- High-resolution LC-MS to detect minor impurities (e.g., alkylation byproducts).
- ¹³C NMR for carbon backbone verification.
- Elemental analysis (C, H, N, Cl) to confirm stoichiometry.
Cross-validate results with reference standards from pharmacopeial sources (e.g., USP/PhEur impurity standards) .
Advanced Research Questions
Q. How can molecular docking guide the design of analogs with enhanced enoyl-ACP reductase inhibition?
- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using the enzyme’s crystal structure (PDB ID: 1BVR). Focus on:
- Hydrogen bonding with Tyr158 and Met103 residues.
- Electrostatic interactions between the protonated amine and the enzyme’s active site.
Prioritize analogs with substituents that enhance binding (e.g., electron-withdrawing groups on the furan ring) while maintaining low steric hindrance .
Q. How to resolve contradictions in bioactivity data among structural analogs?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies with systematic variations:
- Substituent scanning : Replace the furan with thiophene or pyrrole to assess heterocycle specificity.
- Methylamine substitution : Compare N-methyl vs. N-ethyl analogs to evaluate steric effects.
Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with MIC values. Validate hypotheses via free-energy perturbation (FEP) calculations .
Q. What strategies mitigate competing byproducts during large-scale synthesis?
- Methodological Answer : Optimize reaction conditions to suppress side reactions:
- Temperature control : Lower temperatures reduce over-alkylation.
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance amine nucleophilicity.
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH) or recrystallization from ethanol/ether mixtures.
Monitor byproducts via LC-MS/MS and adjust stoichiometry of methylamine to favor monoalkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
